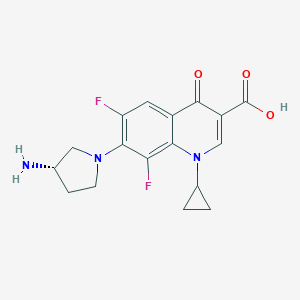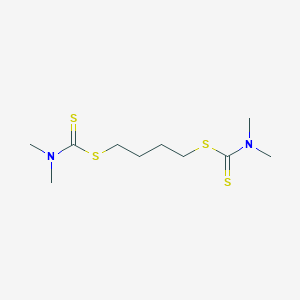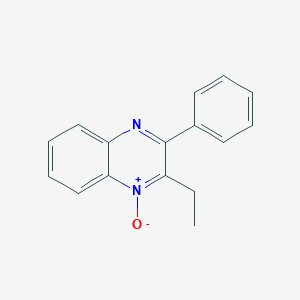![molecular formula C11H20O5S2 B155711 5-[(3R)-dithiolan-3-yl]pentanoic acid;2-hydroxypropanoic acid CAS No. 132461-39-3](/img/structure/B155711.png)
5-[(3R)-dithiolan-3-yl]pentanoic acid;2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid is a complex polymeric compound. This compound is notable for its unique structural properties, which include a dithiolane ring and a pentanoic acid chain polymerized with 2-hydroxypropanoic acid. These structural features confer the compound with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid typically involves the polymerization of ®-1,2-Dithiolane-3-pentanoic acid with 2-hydroxypropanoic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the polymerization process. Common catalysts used include metal-based catalysts such as tin(II) octoate. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired polymer structure is achieved.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under optimized conditions. The process is monitored to ensure consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, leading to the formation of thiol derivatives.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted polymers with various functional groups.
科学的研究の応用
®-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and unique structural properties.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials with specific mechanical and chemical properties.
作用機序
The mechanism of action of ®-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid involves its interaction with various molecular targets and pathways. The dithiolane ring can interact with thiol groups in proteins, leading to modifications in protein function. Additionally, the polymer can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The exact molecular targets and pathways involved depend on the specific application and context in which the polymer is used.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring structure, known for their electronic properties and applications in organic electronics.
4DPAIPN: A donor-acceptor fluorophore used in photocatalytic transformations.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine Derivatives: Compounds with conjugated π-bridge units, used in various electronic applications.
Uniqueness
®-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid is unique due to its combination of a dithiolane ring and a pentanoic acid chain polymerized with 2-hydroxypropanoic acid. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that require biocompatibility, antioxidant properties, and the ability to undergo various chemical modifications.
特性
CAS番号 |
132461-39-3 |
|---|---|
分子式 |
C11H20O5S2 |
分子量 |
296.4 g/mol |
IUPAC名 |
5-[(3R)-dithiolan-3-yl]pentanoic acid;2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H14O2S2.C3H6O3/c9-8(10)4-2-1-3-7-5-6-11-12-7;1-2(4)3(5)6/h7H,1-6H2,(H,9,10);2,4H,1H3,(H,5,6)/t7-;/m1./s1 |
InChIキー |
BPHVIFJUYFPIAI-OGFXRTJISA-N |
SMILES |
CC(C(=O)O)O.C1CSSC1CCCCC(=O)O |
異性体SMILES |
CC(C(=O)O)O.C1CSS[C@@H]1CCCCC(=O)O |
正規SMILES |
CC(C(=O)O)O.C1CSSC1CCCCC(=O)O |
同義語 |
P-LAC-P-LI polylactic acid-polylipoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[hexyl(methyl)phosphoryl]hexane](/img/structure/B155633.png)
![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)



![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)



![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)

![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)


